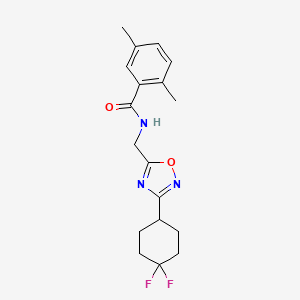

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a cyclohexyl group, an oxadiazole ring, and a benzamide moiety. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

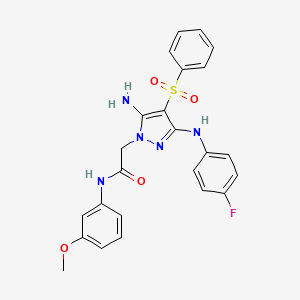

Molecular Structure Analysis

The compound has several interesting structural features. The oxadiazole ring is a heterocycle containing nitrogen and oxygen atoms, which can participate in hydrogen bonding and other intermolecular interactions. The difluorocyclohexyl group is a cyclohexane ring with two fluorine atoms, which could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. The amide group in the benzamide moiety, for example, could undergo hydrolysis under acidic or basic conditions. The oxadiazole ring might also participate in nucleophilic substitution reactions.Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups like the amide could increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity and Chemical Properties

Anticonvulsant Applications and Structure-Activity Relationships

Research into oxadiazole derivatives, such as the study by Rajak et al. (2013), highlights the anticonvulsant activities of novel compounds incorporating the 1,3,4-oxadiazole moiety. This work emphasizes the critical role of structural features in modulating biological activity, suggesting that compounds with the oxadiazole ring could be explored for their potential anticonvulsant effects (Rajak et al., 2013).

Chemical Oxidation and Reactivity

The chemical behavior and reactivity of benzamide derivatives, as explored by Adolphe-Pierre et al. (1998), provide insights into the chemical transformations these compounds can undergo. Understanding the oxidation pathways and reactive sites of similar compounds can inform the synthesis and modification of new derivatives for research applications (Adolphe-Pierre et al., 1998).

Material Science and Polymer Research

Semiaromatic Polyamides with Dicyclohexane Units

The synthesis and characterization of semiaromatic polyamides incorporating dicyclohexane units, as reported by Guangming et al. (2016), illustrate the potential of incorporating cyclohexyl and fluorinated groups into polymers to enhance their thermal and mechanical properties. This research suggests avenues for exploring the use of similar compounds in material science, particularly in the development of high-performance polymers (Guangming et al., 2016).

Antimicrobial and Antitubercular Agents

Antimicrobial and Antitubercular Properties

Ahsan et al. (2011) investigated the antimicrobial and antitubercular activities of 1,3,4-oxadiazole analogues, revealing that these compounds exhibit significant bioactivity against various microbial strains. This study underscores the potential of oxadiazole derivatives in the development of new therapeutic agents (Ahsan et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N3O2/c1-11-3-4-12(2)14(9-11)17(24)21-10-15-22-16(23-25-15)13-5-7-18(19,20)8-6-13/h3-4,9,13H,5-8,10H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEUZBZUWKYZSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-(3-methylphenyl)acetamide](/img/structure/B2838030.png)

![N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]but-2-ynamide](/img/structure/B2838040.png)

![2-[(8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2838044.png)

![2-Tert-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2838047.png)

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2838051.png)